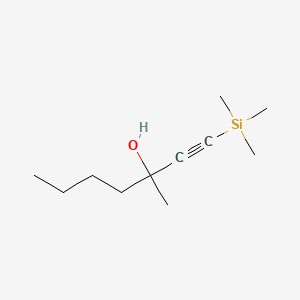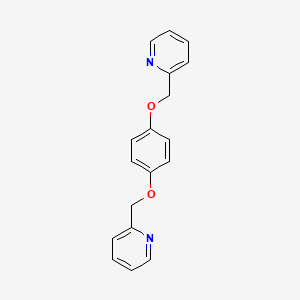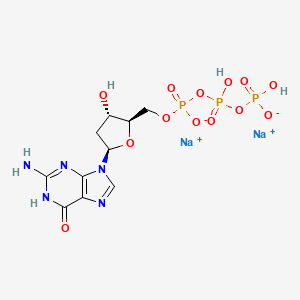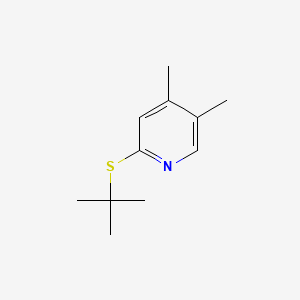
DIETHYLENE GLYCOL ETHYL PENTYL ETHER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene Glycol Diethyl Ether, also known as Diethyl Carbitol, Bis(2-ethoxyethyl) ether, Ethyl diglyme, Diethyldiethylene glycol, is an organic solvent with a high boiling point . It is used as a solvent for reactions performed at higher temperatures . It is involved in the preparation of nitrocellulose, resins, and adhesives . It is also utilized as a scrubbing medium to absorb carbonyl sulfide (COS), an impurity in petroleum refineries .
Synthesis Analysis
Glycol Ether products are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product line consists of more than 10 distinct chemicals . For instance, Potassium diethylene glycol was used as the catalyst; the concentration was 10%. After reaction for 8 h at a temperature of 175 °C and acetylene flow rate of 35 mL·min−1, the conversion of diethylene glycol was 63.7%, and the total yield of diethylene glycol vinyl ethers was 61.2% .Molecular Structure Analysis
The molecular structure of Diethylene Glycol Ethyl Pentyl Ether is C8H18O3 . It has both an ether and alcohol functional group in the same molecule . The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .Chemical Reactions Analysis
Ethers, such as Diethylene Glycol Ethyl Pentyl Ether, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents .Physical And Chemical Properties Analysis
Diethylene Glycol Ethyl Pentyl Ether is characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the molecule accounts for its unique solvency properties . These test methods measure certain chemical and physical properties of ethylene glycols and propylene glycols and may be used to determine compliance with specification in which limits are established for these properties .Safety And Hazards
Diethylene Glycol Ethyl Pentyl Ether is combustible and causes skin and eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
Zukünftige Richtungen
Research on the relationship of comb-like polymer phase change material structures and their heat storage performance is scarce . Therefore, this relationship from both micro and macro perspectives will be studied in the future . In order to achieve a high phase change enthalpy, ethylene glycol segments were introduced between the vinyl and the alkyl side chains .
Eigenschaften
CAS-Nummer |
18854-46-1 |
|---|---|
Produktname |
DIETHYLENE GLYCOL ETHYL PENTYL ETHER |
Molekularformel |
C11H26O4 |
Molekulargewicht |
222.325 |
IUPAC-Name |
1-ethoxypentane;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C7H16O.C4H10O3/c1-3-5-6-7-8-4-2;5-1-3-7-4-2-6/h3-7H2,1-2H3;5-6H,1-4H2 |
InChI-Schlüssel |
JNEDGMIYGCKCJN-UHFFFAOYSA-N |
SMILES |
CCCCCOCC.C(COCCO)O |
Synonyme |
DIETHYLENE GLYCOL ETHYL PENTYL ETHER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



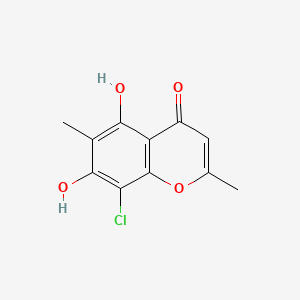
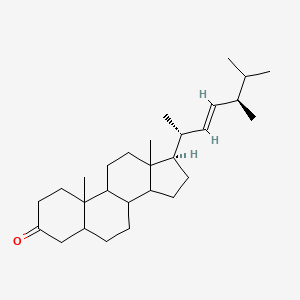
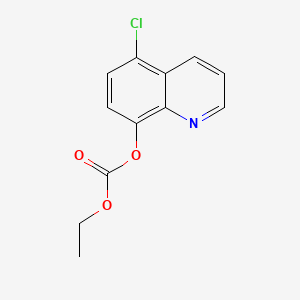
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
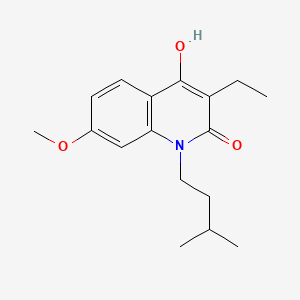
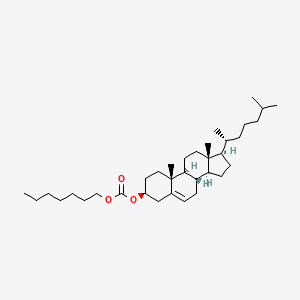
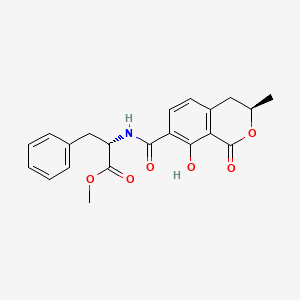
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
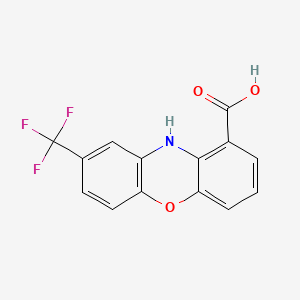
![Acetyl[18]annulene](/img/structure/B579811.png)
